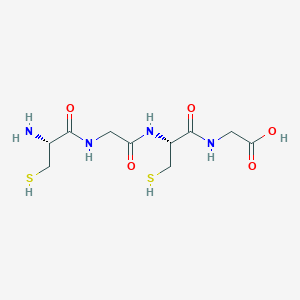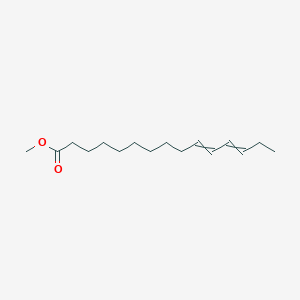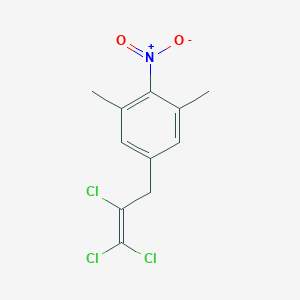
1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with two methyl groups and a trichloropropenyl group. Nitrobenzenes are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of 1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene can be achieved through several methods:
-
Nitration of Aromatic Compounds: : The nitration of aromatic compounds, such as benzene, is a common method for preparing nitrobenzenes. This involves the reaction of benzene with nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions typically include high temperatures and controlled addition of reagents to ensure the desired substitution pattern .
-
Substitution Reactions: : Another method involves the substitution of a pre-existing aromatic compound with a nitro group. This can be achieved through the reaction of an aromatic compound with nitrite ions (NO2-) under suitable conditions .
-
Industrial Production: : Industrial production of nitrobenzenes often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .
化学反応の分析
1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
-
Oxidation: : The nitro group in the compound can be oxidized to form nitroso compounds or further to nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
-
Reduction: : Reduction of the nitro group can yield amines. This reaction is typically carried out using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) .
-
Substitution: : The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and alkylating agents .
科学的研究の応用
1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene has several scientific research applications:
-
Chemistry: : In organic synthesis, this compound can be used as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block .
-
Biology: : Nitrobenzenes, including this compound, are used in the study of enzyme inhibition and protein interactions. They can act as probes to investigate the binding sites and mechanisms of enzymes .
-
Medicine: : Some nitrobenzenes have shown potential as therapeutic agents due to their ability to interact with biological targets. Research is ongoing to explore their use in drug development .
-
Industry: : In the industrial sector, nitrobenzenes are used as precursors for the production of dyes, pigments, and agrochemicals. Their stability and reactivity make them suitable for various applications .
作用機序
The mechanism of action of 1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, enzymes, and other biomolecules. These interactions can result in the inhibition of enzyme activity or modulation of protein function, which can have various biological effects .
類似化合物との比較
1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene can be compared with other nitrobenzenes, such as:
-
1,3-Dimethyl-2-nitrobenzene: : This compound lacks the trichloropropenyl group, making it less reactive in certain substitution reactions .
-
2-Nitro-m-xylene: : Similar to 1,3-Dimethyl-2-nitrobenzene, this compound has a different substitution pattern, affecting its reactivity and applications .
-
2,6-Dimethylnitrobenzene:
The presence of the trichloropropenyl group in this compound makes it unique and provides additional reactivity and versatility in chemical reactions .
特性
CAS番号 |
62798-93-0 |
|---|---|
分子式 |
C11H10Cl3NO2 |
分子量 |
294.6 g/mol |
IUPAC名 |
1,3-dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-enyl)benzene |
InChI |
InChI=1S/C11H10Cl3NO2/c1-6-3-8(5-9(12)11(13)14)4-7(2)10(6)15(16)17/h3-4H,5H2,1-2H3 |
InChIキー |
JNQKRXLQCPXSNX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)CC(=C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14509901.png)
![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)


![3,3'-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)](/img/structure/B14509920.png)
![(2S)-2-[Ethyl(nitroso)amino]propanoic acid](/img/structure/B14509925.png)

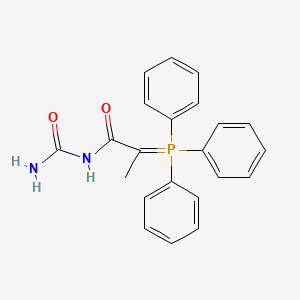
![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
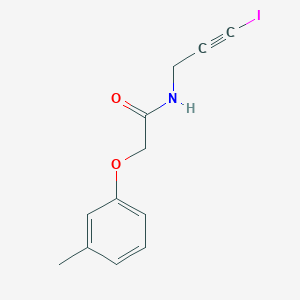
![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)
